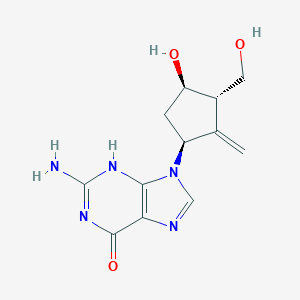
4-氯-1,3,5-三嗪-2-胺
描述
4-Chloro-1,3,5-triazin-2-amine is a chemical compound with the CAS Number: 7709-13-9. It has a molecular weight of 130.54 . This compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
1,3,5-Triazine 4-aminobenzoic acid derivatives, which are related to 4-Chloro-1,3,5-triazin-2-amine, can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The InChI Code for 4-Chloro-1,3,5-triazin-2-amine is 1S/C3H3ClN4/c4-2-6-1-7-3 (5)8-2/h1H, (H2,5,6,7,8) and the InChI key is ULVNIJSKNRGBHX-UHFFFAOYSA-N .Chemical Reactions Analysis
1,3,5-Triazine derivatives can be easily prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The chloride ion of compounds related to 4-Chloro-1,3,5-triazin-2-amine can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis
4-Chloro-1,3,5-triazin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
Synthesis of Tri-substituted Triazines
4-Chloro-1,3,5-triazin-2-amine is used in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These compounds are prepared from cyanuric chloride and exhibit a range of properties, making them useful in various applications .
Antimicrobial Activity
1,3,5-Triazine derivatives, which can be synthesized from 4-Chloro-1,3,5-triazin-2-amine, have been found to exhibit antimicrobial activity . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .
Peptide Coupling Agent
2-Chloro-4,6-dimethoxy-1,3,5-triazine, a derivative of 4-Chloro-1,3,5-triazin-2-amine, is used as a peptide coupling agent for the purification of peptides . This application is particularly important in the field of biochemistry and pharmaceuticals .
Antineoplastic Drugs
Some 1,3,5-triazinic compounds, which can be synthesized from 4-Chloro-1,3,5-triazin-2-amine, are used as antineoplastic drugs for treating various types of cancer, including ovarian cancer, acute myeloid leukemia, and chronic myelomonocytic leukemia .
Synthesis of Polyamines
4-Chloro-1,3,5-triazin-2-amine can be used in the synthesis of substituted polyamines . These compounds have shown good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomasis .
Synthesis of Aminobenzoic Acid Derivatives
4-Chloro-1,3,5-triazin-2-amine can be used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives . These compounds have been evaluated for their antimicrobial activity .
作用机制
Target of Action
The primary targets of 4-Chloro-1,3,5-triazin-2-amine are bacterial cells , specifically Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The compound has been found to exhibit significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . A potential drug target, DNA gyrase , was found to be the most suitable for these molecules using molecular docking .
Biochemical Pathways
Given its potential interaction with dna gyrase, it can be inferred that the compound may interfere withDNA replication in bacteria, thereby inhibiting their growth .
Result of Action
The result of the action of 4-Chloro-1,3,5-triazin-2-amine is the inhibition of bacterial growth . The compound has been found to be more active against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa compared to Gram-positive bacteria Bacillus subtilis and Streptococcus pyogenes .
Action Environment
The action of 4-Chloro-1,3,5-triazin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability . The compound’s solubility may also affect its action, with higher solubility potentially leading to greater bioavailability .
安全和危害
属性
IUPAC Name |
4-chloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNIJSKNRGBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227869 | |
| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3,5-triazin-2-amine | |
CAS RN |
7709-13-9 | |
| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-chloro-1,3,5-triazin-2-amine in the context of this research?
A: 4-chloro-1,3,5-triazin-2-amine is one of the four metabolites identified during the biodegradation of Reactive Red 141 by Paenibacillus terrigena KKW2-005 []. Its presence, along with other metabolites, helps us understand the breakdown pathway of the dye and assess the potential environmental impact of the biodegradation process. While the decolorization of the dye is positive, the study revealed that this specific metabolite, along with others, still exhibited phytotoxicity, potentially due to the presence of the triazine structure []. This highlights that while biodegradation can decolorize dyes, the resulting metabolites require careful evaluation for their potential toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)








![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)